(R)-3-Aminobutan-1-ol hydrochloride
Description
Significance of Chiral Building Blocks in Pharmaceutical and Agrochemical Synthesis
The importance of chirality in the life sciences cannot be overstated. Biological systems, such as enzymes and receptors, are themselves chiral and therefore interact differently with the two enantiomers of a chiral drug or agrochemical. enamine.net This stereoselectivity can have profound implications for the efficacy and safety of a compound. In many cases, one enantiomer is responsible for the desired therapeutic or biological activity, while the other may be inactive or, in some instances, cause undesirable side effects. rsc.org
The recognition of this principle by regulatory bodies, such as the U.S. Food and Drug Administration (FDA), has led to a paradigm shift in drug development. rsc.org There is now a strong emphasis on the development of single-enantiomer drugs, which has fueled the demand for enantiomerically pure chiral building blocks. nih.govrsc.org These building blocks serve as the foundational components for constructing complex, optically active molecules, ensuring that the final product possesses the desired stereochemistry for optimal interaction with its biological target. wisdomlib.org
The impact of chiral building blocks extends beyond the pharmaceutical industry into the realm of agrochemicals. The development of stereospecific pesticides and herbicides allows for lower application rates and reduced environmental impact, as the biologically active enantiomer can be used in a more targeted manner.
Strategic Importance of (R)-3-Aminobutan-1-ol as a Chiral Synthon
(R)-3-Aminobutan-1-ol is a prime example of a strategically important chiral synthon. google.comchemdad.com Its utility stems from its bifunctional nature, possessing both a primary alcohol and a primary amine on a simple four-carbon chain with a defined stereocenter. This structure makes it a versatile intermediate in the synthesis of a wide array of more complex chiral molecules.
One of the most notable applications of (R)-3-Aminobutan-1-ol is as a key intermediate in the synthesis of the anti-HIV drug Dolutegravir. vcu.eduvcu.eduderpharmachemica.com Dolutegravir is a highly effective integrase strand transfer inhibitor, and its synthesis relies on the incorporation of the chiral fragment provided by (R)-3-aminobutan-1-ol. derpharmachemica.com The precise stereochemistry of this building block is crucial for the drug's efficacy.
The synthesis of (R)-3-Aminobutan-1-ol itself has been the subject of considerable research, with various methods developed to produce it in high enantiomeric purity. These methods include both chemical and enzymatic approaches. google.comnih.govgoogle.com For instance, one-step synthetic routes from commercially available starting materials have been developed to make this key intermediate more accessible and cost-effective. vcu.eduvcu.edu
The hydrochloride salt of (R)-3-Aminobutan-1-ol is often used in practice due to its improved stability and handling characteristics as a solid.
Physicochemical Properties of (R)-3-Aminobutan-1-ol
| Property | Value |
| IUPAC Name | (3R)-3-aminobutan-1-ol |
| Molecular Formula | C4H11NO |
| Molecular Weight | 89.14 g/mol |
| Boiling Point | 168 °C |
| Density | 0.927 g/mL |
| Refractive Index | 1.4530 to 1.4570 |
| Flash Point | 56 °C |
| Physical Form | Clear liquid to solid |
| pKa | 15.00 ± 0.10 (Predicted) |
The data in this table is compiled from various sources. chemdad.comsigmaaldrich.compharmacompass.comnih.gov
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-aminobutan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO.ClH/c1-4(5)2-3-6;/h4,6H,2-3,5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMFLYBTRIVTPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for R 3 Aminobutan 1 Ol
Chemoenzymatic Approaches for Enantioselective Production
Chemoenzymatic strategies, which combine the selectivity of enzymes with the practicality of chemical synthesis, offer a powerful and sustainable alternative to traditional chemical methods for producing chiral molecules like (R)-3-aminobutan-1-ol. vcu.eduderpharmachemica.com These methods often lead to high enantiomeric purity under mild reaction conditions.
Transaminase-Catalyzed Reductive Amination
One of the most promising chemoenzymatic routes to (R)-3-aminobutan-1-ol is the asymmetric reductive amination of 4-hydroxybutan-2-one using (R)-selective transaminases (ATAs). nih.govgoogle.com This single-step conversion is environmentally friendly and industrially viable. google.com The reaction involves the transfer of an amino group from an amino donor to the ketone substrate, producing the desired chiral amino alcohol. google.comdiva-portal.org
The success of transaminase-catalyzed reductive amination hinges on the identification and optimization of suitable enzymes. A variety of (R)-selective transaminases have been screened for their ability to convert 4-hydroxybutan-2-one to (R)-3-aminobutan-1-ol. google.com Specific enzymes mentioned in the literature include ATA-301 and ECS-ATA-134, among others. google.com
However, naturally occurring transaminases often exhibit limitations such as low catalytic efficiency and poor stability, necessitating protein engineering to enhance their performance. nih.govnih.gov For instance, researchers have engineered an (R)-selective transaminase from Aspergillus terreus (AtTA) by reshaping its substrate binding region. The resulting mutant, AtTA-M5, showed a significant 9.6-fold increase in catalytic efficiency (kcat/Km) and a 9.4 °C improvement in thermal stability compared to the wild-type enzyme. nih.gov This engineered enzyme achieved high conversions of 4-hydroxy-2-butanone (B42824), demonstrating its potential for industrial production. nih.gov Similarly, an (R)-selective transaminase from Fodinicurvata sediminis (FsTA) was engineered, resulting in a variant (mut4) with a 7.95-fold greater catalytic efficiency and a 10 °C increase in thermostability. nih.gov Computational screening and the identification of novel motifs in R-selective aminotransferases (RATAs) are also being explored to discover new enzymes with desirable properties for biocatalysis. biorxiv.org
Table 1: Engineered (R)-Selective Transaminases for (R)-3-Aminobutan-1-ol Synthesis
| Enzyme Variant | Wild-Type Source | Improvement in Catalytic Efficiency (kcat/Km) | Improvement in Thermostability (Tm) | Reference |
|---|---|---|---|---|
| AtTA-M5 | Aspergillus terreus | 9.6-fold increase | 9.4 °C increase | nih.gov |
| mut4 | Fodinicurvata sediminis | 7.95-fold increase | 10 °C increase | nih.gov |
Transaminase enzymes rely on a crucial coenzyme, pyridoxal-5'-phosphate (PLP), the active form of vitamin B6, to facilitate the amino group transfer. google.comdrugbank.comyoutube.com The reaction mechanism involves the aldehyde group of PLP forming a Schiff base with the amino group of the amino donor. drugbank.com This intermediate then transfers the amino group to the ketone substrate. drugbank.comyoutube.com In this process, PLP is transiently converted to pyridoxamine (B1203002) phosphate (B84403). google.com The pyridine (B92270) ring of PLP acts as an "electron sink," stabilizing the carbanionic intermediates formed during the reaction. nih.gov The protonation state of the PLP pyridine nitrogen is critical and influences the reaction pathway. nih.gov
While transaminases offer high selectivity, their substrate scope can be a limitation. nih.govnih.gov Some wild-type enzymes show poor acceptance of or low activity towards certain substrates, including 4-hydroxy-2-butanone. nih.gov The challenge often lies in the enzyme's active site architecture, which may not optimally accommodate the substrate. nih.gov However, protein engineering has proven effective in expanding the substrate range of transaminases. nih.govnih.gov For example, the engineered AtTA-M5 mutant demonstrated significantly improved conversion of 4-hydroxy-2-butanone compared to the wild-type enzyme, which showed less than 5% conversion under the same conditions. nih.gov The flexibility of certain residues within the active site, such as a "flipping" arginine in the transaminase from Silicibacter pomeroyi (Sp-ATA), can contribute to a broader substrate scope. nih.gov
Amine Dehydrogenase-Mediated Synthesis of Chiral Amino Alcohols
Amine dehydrogenases (AmDHs) represent another class of enzymes capable of synthesizing chiral amines and amino alcohols through the asymmetric reductive amination of ketones. whiterose.ac.ukresearchgate.net Engineered AmDHs, often derived from amino acid dehydrogenases, can catalyze the one-step synthesis of chiral amino alcohols from α-hydroxy ketones with high stereoselectivity. nih.gov For instance, native AmDHs have been shown to be effective in the synthesis of small chiral amino alcohols, achieving high conversions and enantioselectivities for compounds like (S)-3-aminobutan-1-ol. whiterose.ac.uk While research has focused on the synthesis of the (S)-enantiomer, the potential for engineering (R)-selective AmDHs for the production of (R)-3-aminobutan-1-ol is a promising area of investigation.
Enzymatic Resolution Techniques (e.g., Lipase-catalyzed kinetic resolution, Penicillin Acylase G)
Enzymatic kinetic resolution is a widely used method for obtaining enantiomerically pure compounds. tandfonline.comnih.gov This technique involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate or the enantiopure product.
Lipases are frequently employed for the kinetic resolution of chiral alcohols through enantioselective acylation. nih.govmdpi.com In the context of aminobutanols, this would typically involve the resolution of a racemic mixture. While specific examples for (R)-3-aminobutan-1-ol are not detailed in the provided context, the general principle involves a lipase (B570770) catalyzing the acylation of one enantiomer, leaving the other enantiomer unreacted and thus resolved.
Penicillin G acylase (PGA) is another versatile enzyme used in the resolution of racemic mixtures. tandfonline.comvirginia.edunih.gov An efficient method for the continuous kinetic resolution of racemic 2-aminobutanol has been established using immobilized penicillin G acylase. tandfonline.com This process involves the selective hydrolysis of N-phenylacetyl-(+)-2-aminobutanol, yielding (S)-2-aminobutanol with high enantiomeric excess. tandfonline.com Although this example focuses on a related compound, the principle could be adapted for the resolution of racemic 3-aminobutan-1-ol.
Microbiological Reduction Using Whole-Cell Biocatalysts (e.g., Baker's Yeast)
The use of whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), represents a green and cost-effective approach for the synthesis of chiral molecules. nih.gov These methods leverage the enzymatic machinery of microorganisms to perform stereoselective reductions. While the direct reduction of a substrate like 4-amino-2-butanone to (R)-3-aminobutan-1-ol using baker's yeast is a specific application, the principle is well-established through the reduction of analogous keto esters. For instance, the reduction of ethyl 3-oxobutanoate using baker's yeast has been extensively studied to produce (S)-(+)-ethyl 3-hydroxybutanoate. studycorgi.comambeed.comethz.ch The enantioselectivity of these reactions can be influenced by factors such as the yeast strain, substrate concentration, and reaction conditions. ethz.chresearchgate.net
In a typical procedure involving ethyl 3-oxobutanoate, baker's yeast is suspended in water with a carbon source like sucrose. ethz.ch The substrate is then added, and the fermentation is allowed to proceed for a set period. ethz.ch The enantiomeric excess of the resulting alcohol can be influenced by factors such as aerobic conditions and the pre-treatment of the yeast. ethz.ch For example, "starving" the yeast in an aqueous ethanol (B145695) solution has been shown to activate enzymes that favor the formation of the (S)-enantiomer of ethyl 3-hydroxybutanoate. ethz.ch
While baker's yeast is a popular choice, other microorganisms can also be employed. For instance, Geotrichum candidum has been used for the reduction of certain ketones, yielding the (R)-isomer with high conversion and enantiomeric excess. nih.gov
More directly relevant to the synthesis of (R)-3-aminobutan-1-ol is the use of transaminase enzymes. A patented process describes the preparation of enantiomerically pure (R)-3-aminobutan-1-ol by treating 4-hydroxybutan-2-one with a transaminase enzyme. google.com This biocatalytic transamination offers a direct, single-step conversion to the desired product. google.com The reaction is typically carried out in a bioreactor at a controlled pH and temperature to ensure optimal enzyme activity. google.com A screening of various transaminase enzymes revealed that several could produce (R)-3-aminobutan-1-ol with 100% conversion to the desired (R)-amine. google.com
Table 1: Performance of Transaminase Enzymes in the Synthesis of (R)-3-aminobutan-1-ol google.com
| Enzyme Code | Desired (R)-Amine | Undesired (S)-Amine |
| ATA-415 | 97.10% | 2.9% |
| ATA-301 | 100% | 0% |
| Evo-1.2.126 | 92.63% | 7.37% |
| Evo-1.2.131 | 84.93% | 15.07% |
| Evo-1.2.134 | 86.49% | 13.51% |
| Evo-1.2.135 | 100% | 0% |
| Evo-1.2.137 | 100% | 0% |
| ECS-ATA-05 | 100% | 0% |
| ECS-ATA-02 | 100% | 0% |
| ECS-ATA-07 | 87% | 13% |
| ECS-ATA-134 | 100% | 0% |
Asymmetric Catalytic Hydrogenation Strategies
Asymmetric catalytic hydrogenation is a powerful tool for the enantioselective synthesis of chiral compounds, offering high efficiency and atom economy. wikipedia.orgpharmatutor.org This approach utilizes transition metal complexes with chiral ligands to catalyze the addition of hydrogen across a double bond, thereby creating a stereogenic center with a high degree of stereocontrol.
Chiral Ruthenium and Rhodium Complex-Catalyzed Hydrogenationwikipedia.orgcapes.gov.brvcu.edursc.org
Both ruthenium (Ru) and rhodium (Rh) complexes are extensively used in asymmetric hydrogenation. wikipedia.orgrsc.org A notable example in the context of synthesizing precursors for (R)-3-aminobutan-1-ol is the Noyori hydrogenation of methyl acetoacetate (B1235776) using a ruthenium-BINAP catalytic system. vcu.edu This reaction produces the corresponding chiral alcohol, which can then be converted to the desired amino alcohol through subsequent steps. vcu.edu
Rhodium catalysts, often in combination with chiral diphosphine ligands like DIPAMP, have a long history in the industrial synthesis of chiral compounds such as L-DOPA. pharmatutor.org More broadly, rhodium-catalyzed asymmetric hydrogenation is a valuable method for preparing chiral drugs and their intermediates from various alkene substrates. rsc.org The choice of metal and ligand is crucial for achieving high enantioselectivity and turnover numbers. For instance, rhodium complexes with ligands like BridgePhos have been successfully used in the asymmetric hydrogenation of 3-benzoylaminocoumarins to produce chiral 3-amino dihydrocoumarins with excellent enantioselectivities. nih.gov
Ruthenium catalysts, particularly those with pincer-type ligands like Ru-MACHO-BH, have shown great efficacy in the direct hydrogenation of lactams to amino alcohols under mild conditions. nih.gov This highlights the potential of ruthenium-based systems for the synthesis of amino alcohols from various precursors. Furthermore, ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines has been developed as a highly enantioselective one-step process for synthesizing chiral 1,2-amino alcohols. nih.gov
Mechanism and Stereoselectivity of Catalytic Reduction of β-Amino Esterscapes.gov.brvcu.edursc.org
The mechanism of asymmetric hydrogenation is intricate and depends on the catalyst system and substrate. For the hydrogenation of α-(acylamino)acrylic esters with Ru(OAc)₂[(S)-binap], a monohydride-unsaturate mechanism is proposed. acs.org This process involves the initial formation of a ruthenium hydride (RuH) species, which then reacts with the olefinic substrate. acs.org
The stereoselectivity of the reaction arises from the diastereomeric transition states formed between the chiral catalyst and the prochiral substrate. The major and minor enantiomers are produced through the same mechanistic pathway but via diastereomeric intermediates. acs.org The turnover rate of the catalytic cycle is often limited by the hydrogenolysis of the metallacyclic intermediate. acs.org The stereochemical outcome of the reaction is highly dependent on the structure of the chiral ligand, which creates a specific chiral environment around the metal center, dictating the facial selectivity of the hydrogenation.
Diastereomeric Resolution Methods
Diastereomeric resolution is a classical yet widely used technique for separating enantiomers. This method involves reacting a racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated based on their different physical properties, such as solubility.
Chiral Acid-Mediated Crystallization of Diastereomeric Salts (e.g., (S)-Mandelic Acid, D-Tartaric Acid)nih.govpharmatutor.orgcapes.gov.brvcu.edursc.orgacs.org
For the resolution of racemic 3-aminobutanol, enantiomerically pure acids such as D-tartaric acid and (R)-mandelic acid are commonly used as resolving agents. vcu.edu These chiral acids react with the racemic amino alcohol to form diastereomeric salts. vcu.edu Due to the different spatial arrangements of the atoms in the diastereomers, they exhibit different physical properties, which allows for their separation by fractional crystallization. vcu.edu
For example, the use of L-(+)-tartaric acid has been reported for the resolution of various amino alcohols. google.com In a typical procedure, the racemic amine and the chiral acid are dissolved in a suitable solvent, and the less soluble diastereomeric salt is allowed to crystallize out of the solution. google.com The precipitated salt can then be collected by filtration, and the desired enantiomer of the amino alcohol can be liberated by treatment with a base.
The choice of the chiral resolving agent is critical for successful resolution. Mandelic acid is another important resolving agent used in the separation of racemic amines and alcohols. researchgate.net The efficiency of the resolution depends on the ability of the resolving agent to form well-defined, easily separable crystalline salts with one of the enantiomers of the racemate.
Optimization of Resolution Conditions (Solvent, Temperature, Concentration)nih.gov
The success of a diastereomeric resolution is highly dependent on the optimization of various experimental parameters. The choice of solvent is paramount, as it significantly influences the solubility of the diastereomeric salts. For the resolution of 1-(α-aminobenzyl)-2-naphthol with L-(+)-tartaric acid, acetone (B3395972) has been identified as a suitable solvent. In another instance, the resolution of pipecolic acid was achieved using a mixture of tartaric acid and its derivatives.
Temperature also plays a crucial role in the crystallization process. A controlled cooling profile can enhance the selectivity of the crystallization, leading to a higher enantiomeric purity of the separated salt. For example, a method for producing (R)-3-aminobutanol involves a resolution step with a crystallization temperature between -20 to 10 °C. google.com
Concentration of the reactants is another important factor. The optimal concentrations of the racemic mixture and the resolving agent need to be determined to maximize the yield and purity of the desired diastereomeric salt. The efficiency of the resolution can be significantly affected by these conditions, and careful optimization is necessary to achieve a successful separation. nih.gov
Chiral Pool and Stereoselective Chemical Syntheses
The chiral pool approach leverages readily available, enantiomerically pure natural products as starting materials for the synthesis of more complex chiral molecules. This strategy is often advantageous as it can reduce the number of synthetic steps and avoid costly and complex resolution or asymmetric induction steps. vcu.edu
Multi-Step Conversions from Readily Available Chiral Precursors
One prominent strategy for synthesizing (R)-3-Aminobutan-1-ol involves multi-step conversions starting from readily available chiral precursors. A common precursor is (R)-1-methylbenzylamine, which can be reacted with butanone alcohol in an ammoniation reduction reaction. google.compatsnap.com This reaction produces a mixture of diastereomers, (R,R)-3-(1'-methylbenzylamine)-butanol and (R,S)-3-(1'-methylbenzylamine)-butanol. This mixture can then be separated using an acidic chiral resolving agent, such as mandelic acid or tartaric acid, to isolate the desired (R,R)-diastereomer. google.com Subsequent debenzylation via a reduction reaction yields the final product, (R)-3-Aminobutan-1-ol. google.compatsnap.com
Another approach utilizes the enantioselective conjugate addition of a chiral auxiliary to α,β-unsaturated esters or amides. derpharmachemica.com While effective, this method can be hampered by the high cost of the chiral auxiliary. derpharmachemica.com
Reduction of Chiral β-Amino Acids or Derivatives (e.g., (R)-3-aminobutyric acid, methyl (R)-3-aminobutanoate)
A direct and efficient route to (R)-3-Aminobutan-1-ol is the reduction of commercially available (R)-3-aminobutyric acid or its ester derivatives, such as methyl (R)-3-aminobutanoate. vcu.edugoogle.com This one-step process is attractive due to the low cost of the starting materials. vcu.edu Various reducing agents have been employed for this transformation, each with its own advantages and disadvantages.
Commonly used reducing agents include borohydrides in the presence of a Lewis acid, lithium aluminum hydride (LAH), and sodium aluminum hydride (NAH). vcu.edugoogle.com While effective, reagents like LAH can be expensive, hindering their use in large-scale industrial production. vcu.eduderpharmachemica.com Sodium aluminum hydride has emerged as a more cost-effective alternative. vcu.eduvcu.edu
A typical procedure involves the reduction of (R)-3-aminobutanoic acid using sodium aluminum hydride, which provides good yields (61-67%) and high purity (96-99%), with excellent optical purity (100%). vcu.eduvcu.edu Another patented method describes the reduction of an amino-protected (R)-3-aminobutyric acid ester with a borohydride (B1222165) in an alcohol solvent in the presence of a Lewis acid. google.com
| Starting Material | Reducing Agent | Solvent | Yield (%) | Purity (%) | Optical Purity (ee %) |
| (R)-3-aminobutanoic acid | Sodium aluminum hydride | - | 61-67 | 96-99 | 100 |
| Amino-protected (R)-3-aminobutyric acid ester | Borohydride / Lewis Acid | Alcohol | High | High | High |
| (R)-3-aminobutyric acid methyl ester hydrochloride | Lithium borohydride / Lithium chloride | Dichloromethane | 90.5 | 98.6 | 99.9 |
This table presents a summary of reduction methods for producing (R)-3-Aminobutan-1-ol from chiral β-amino acids and their derivatives, based on available research data. vcu.eduvcu.edugoogle.com
Applications of R 3 Aminobutan 1 Ol in Advanced Organic Synthesis
As a Chiral Building Block for Complex Molecules
The inherent chirality of (R)-3-Aminobutan-1-ol hydrochloride makes it an excellent chiral synthon, providing a reliable source of stereochemistry for the synthesis of complex target molecules. Organic chemists utilize this compound to introduce specific stereogenic centers and to construct sophisticated chiral ligands and organocatalysts.
Construction of Stereogenic Centers in Target Molecules
The defined stereochemistry at the C3 position of (R)-3-Aminobutan-1-ol allows for the direct incorporation of a stereogenic center into a target molecule. This is a crucial strategy in asymmetric synthesis, where the biological activity of a molecule is often dependent on its specific three-dimensional arrangement. The 1,3-amino alcohol motif present in this compound is a common feature in many biologically active natural products and pharmaceuticals. sioc-journal.cn Synthetic methodologies leveraging this chiral building block often involve the functionalization of either the amino or the hydroxyl group, or both, to elaborate the molecular framework while retaining the crucial stereocenter.
For instance, the synthesis of chiral 1,2-amino alcohols, which are privileged scaffolds in medicinal chemistry, can be achieved using starting materials like (R)-3-Aminobutan-1-ol. researchgate.net The compound can also be employed in more complex synthetic sequences. A notable example is its use in the synthesis of the anticancer drug 4-methylcyclophosphamide (B1200607), where the chiral center of the butanol derivative is a key determinant of the final product's stereochemistry and, consequently, its therapeutic efficacy. chemicalbook.com
Incorporation into Chiral Ligands and Organocatalysts
The bifunctional nature of (R)-3-Aminobutan-1-ol, with its primary amine and primary alcohol functionalities, makes it an ideal candidate for the synthesis of chiral ligands and organocatalysts. These chiral auxiliaries are instrumental in asymmetric catalysis, enabling the enantioselective synthesis of a vast range of chemical compounds.
Chiral ligands derived from (R)-3-Aminobutan-1-ol can be prepared by reacting it with suitable reagents to introduce coordinating groups, such as phosphines or other heteroatoms. These ligands can then be complexed with transition metals to form catalysts for a variety of asymmetric transformations, including hydrogenations, cross-coupling reactions, and allylic alkylations. For example, chiral pyrolidine- and piperidine-based amino alcohol ligands have been synthesized from (R)-2-amino-1-butanol, a closely related compound, demonstrating the utility of this class of chiral building blocks.
Furthermore, (R)-3-Aminobutan-1-ol can be a precursor for the development of purely organic catalysts, or organocatalysts. These catalysts have gained significant attention as a greener and more sustainable alternative to metal-based catalysts. The amino and hydroxyl groups can be modified to create bifunctional organocatalysts that can activate substrates through hydrogen bonding and other non-covalent interactions, facilitating highly stereoselective reactions.
Role as an Intermediate in the Preparation of Chiral API Precursors
One of the most significant applications of this compound is its role as a key intermediate in the synthesis of precursors for active pharmaceutical ingredients (APIs). Its use in the pharmaceutical industry is a testament to its reliability in providing the necessary chirality for potent and selective drugs.
The most prominent example is its use in the synthesis of Dolutegravir, a potent anti-HIV drug. chemicalbook.comvcu.eduvcu.edugoogle.com Dolutegravir is an integrase strand transfer inhibitor, and its efficacy is highly dependent on its specific stereochemical configuration. The synthesis of Dolutegravir utilizes (R)-3-Aminobutan-1-ol to introduce a critical chiral side chain, highlighting the importance of this building block in the production of this life-saving medication. researchgate.netderpharmachemica.com The demand for Dolutegravir has driven the development of efficient and scalable synthetic routes to (R)-3-Aminobutan-1-ol. vcu.edugoogle.com
Beyond Dolutegravir, (R)-3-Aminobutan-1-ol has been reported as a key intermediate in the synthesis of other important classes of pharmaceuticals. It serves as a building block for certain penem (B1263517) antibiotics, a class of broad-spectrum antibacterial agents. chemicalbook.com Its incorporation into the penem scaffold introduces a specific stereocenter that influences the antibiotic's activity and stability. Additionally, its role as a precursor to the antitumor drug 4-methylcyclophosphamide further underscores its importance in medicinal chemistry. chemicalbook.comgoogle.com
| API Precursor | Therapeutic Area | Role of (R)-3-Aminobutan-1-ol |
| Dolutegravir | Antiviral (HIV) | Provides a key chiral side chain essential for binding to the HIV integrase enzyme. researchgate.netchemicalbook.comvcu.eduvcu.edugoogle.comderpharmachemica.com |
| Penem Antibiotics | Antibacterial | Introduces a specific stereocenter in the antibiotic scaffold, influencing its biological activity. chemicalbook.com |
| 4-Methylcyclophosphamide | Anticancer | Serves as a chiral building block for the synthesis of this cytotoxic agent. chemicalbook.comgoogle.com |
Derivatization for Creation of Novel Chiral Scaffolds
The reactivity of the amino and hydroxyl groups in (R)-3-Aminobutan-1-ol provides a platform for its derivatization to create a diverse range of novel chiral scaffolds. These scaffolds can serve as building blocks for the synthesis of new chemical entities with unique and potentially valuable biological or catalytic properties.
One common strategy involves the protection of one functional group while the other is selectively modified. For example, a patent describes a process where the amino group of (R)-3-aminobutyric acid is protected, followed by reduction and deprotection to yield (R)-3-aminobutanol. google.com This approach of sequential protection and modification allows for the controlled introduction of new functionalities.
Furthermore, both the amino and hydroxyl groups can be derivatized to create more complex chiral structures. For instance, the amino group can be acylated or alkylated, while the hydroxyl group can be etherified or esterified. These modifications can lead to the formation of chiral diamines, amino ethers, and other valuable synthons. The resulting derivatives can then be used in a variety of synthetic applications, including the construction of combinatorial libraries for drug discovery or the development of new chiral ligands with tailored steric and electronic properties. The ability to readily derivatize (R)-3-Aminobutan-1-ol makes it a powerful tool for chemists seeking to explore new areas of chemical space and develop innovative chiral molecules.
Advanced Analytical and Stereochemical Characterization
Chromatographic Techniques for Enantiomeric Purity Determination
The separation of enantiomers, which possess identical physicochemical properties in an achiral environment, is a significant analytical challenge. chromatographyonline.com Chromatographic methods utilizing chiral stationary phases (CSPs) or indirect methods involving derivatization are the cornerstones of determining the enantiomeric excess (e.e.) of (R)-3-Aminobutan-1-ol.
Chiral Supercritical Fluid Chromatography (SFC) for Enantiomeric Excess
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often providing faster analysis times and higher efficiencies compared to traditional liquid chromatography. chromatographyonline.com For the analysis of (R)-3-Aminobutan-1-ol, a derivatization step is typically required to introduce a chromophore for UV detection and to enhance the interaction with the chiral stationary phase.
One effective method involves the derivatization of (R)-3-Aminobutan-1-ol with benzyl (B1604629) chloroformate to form the N-CBZ derivative. vcu.edu This derivative can then be analyzed by chiral SFC. A common stationary phase for this analysis is a ChiralPak IB-N5 column. vcu.edu This approach allows for the successful separation of the enantiomers and the determination of the enantiomeric excess, with one study reporting an optical purity of 100% for the isolated (R)-isomer after derivatization. vcu.edu
Interactive Table: Chiral SFC Analysis of N-CBZ-(R)-3-Aminobutan-1-ol
| Parameter | Value |
| Analyte | N-CBZ-(R)-3-Aminobutan-1-ol |
| Technique | Chiral Supercritical Fluid Chromatography (SFC) |
| Column | ChiralPak IB-N5 (4.6 x 100mm; 5µM) |
| Result | Successful enantiomeric separation, 100% optical purity reported |
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess and Chemical Purity
High-Performance Liquid Chromatography (HPLC) is a widely used technique for both chemical purity and enantiomeric excess determination. Similar to SFC, direct analysis of (R)-3-Aminobutan-1-ol by HPLC is challenging due to its lack of a significant UV chromophore. vcu.edu Therefore, derivatization is a common strategy.
One approach involves reacting 3-aminobutanol with (R)-(+)-1-phenylethanesulfonyl chloride. This derivatization allows for the separation and quantification of the enantiomers using reversed-phase HPLC with UV detection. google.com Another method utilizes (R)-alpha-methyl-2-naphthyl acetyl chloride as the derivatizing agent, again enabling analysis by reversed-phase HPLC with a UV detector. google.com These methods provide high sensitivity and repeatability for determining the enantiomeric excess. google.com
Furthermore, HPLC can be employed to assess the chemical purity of (R)-3-Aminobutan-1-ol. For instance, after a four-step synthesis from (R)-3-aminobutyric acid, the final product's purity was determined to be 99.3% by HPLC, with an impressive enantiomeric excess of 99.9%.
Interactive Table: HPLC Analysis of Derivatized (R)-3-Aminobutan-1-ol
| Derivatizing Agent | Column Type | Mobile Phase Example | Detection | Reported Purity/ee |
| (R)-(+)-1-phenylethanesulfonyl chloride | Reversed-phase C18 | Acetonitrile-water (80:20) | UV (254nm) | High sensitivity and repeatability |
| (R)-alpha-methyl-2-naphthyl acetyl chloride | Reversed-phase C18 | 40% Acetonitrile - 60% Sodium dihydrogen phosphate (B84403) buffer | UV (254nm) | High sensitivity and accuracy |
| N/A (post-synthesis) | N/A | N/A | N/A | 99.3% purity, 99.9% ee |
Gas Chromatography (GC) for Optical Purity
Gas Chromatography (GC) is another valuable tool for determining the optical purity of (R)-3-Aminobutan-1-ol. google.com To make the analyte suitable for GC analysis, a derivatization step is necessary to increase its volatility.
A common derivatization agent for this purpose is trifluoroacetic anhydride (B1165640). chemicalbook.com The amine group of (R)-3-Aminobutan-1-ol reacts with trifluoroacetic anhydride to form a volatile derivative. This derivative can then be analyzed on a chiral GC column to separate the enantiomers and determine the optical purity. In one documented procedure, this method was used to confirm an optical purity of 99.6% ee for (R)-3-amino-1-butanol. chemicalbook.com While a chiral GC cyclodextrin (B1172386) column was attempted for direct analysis, it proved unsuccessful, necessitating the derivatization approach. vcu.edu
Derivatization Strategies for Enhanced Analytical Detection and Separation
Derivatization plays a crucial role in the analysis of (R)-3-Aminobutan-1-ol, not only by enabling separation but also by enhancing detection sensitivity. nih.gov The primary functional groups targeted for derivatization are the amino and hydroxyl groups.
Formation of UV-Active or GC-Volatile Derivatives
The introduction of a UV-active or volatile moiety is essential for the chromatographic analysis of (R)-3-Aminobutan-1-ol. Several derivatizing agents are commonly employed:
N-CBZ-derivatives: Reaction with benzyl chloroformate (Cbz-Cl) yields N-Cbz-(R)-3-amino-1-butanol. vcu.eduechemi.com This derivative possesses a strong UV chromophore, making it suitable for HPLC and SFC analysis. vcu.edu
Trifluoroacetic anhydride derivatives: This reagent reacts with both the amino and hydroxyl groups to form highly volatile derivatives that are ideal for GC analysis. chemicalbook.comsigmaaldrich.com Trifluoroacetic anhydride is a highly reactive reagent that produces stable derivatives. sigmaaldrich.com
Benzoyl chloride derivatives: Benzoyl chloride reacts with the amino group to form a benzoylated derivative. google.com This derivatization introduces a benzoyl group that enhances retention in reversed-phase chromatography and provides a fragmentable moiety for mass spectrometry (MS) detection. chromatographyonline.com
FDAA (Marfey's Reagent) derivatives: While not explicitly detailed for (R)-3-Aminobutan-1-ol in the provided context, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) is a well-known chiral derivatizing agent used for the enantiomeric resolution of amines and amino acids by HPLC.
Interactive Table: Common Derivatizing Agents for (R)-3-Aminobutan-1-ol
| Derivatizing Agent | Target Functional Group(s) | Resulting Derivative | Primary Analytical Technique(s) |
| Benzyl chloroformate (Cbz-Cl) | Amino | N-CBZ-(R)-3-amino-1-butanol | HPLC, SFC |
| Trifluoroacetic anhydride | Amino, Hydroxyl | Trifluoroacetylated derivative | GC |
| Benzoyl chloride | Amino | N-Benzoyl-(R)-3-amino-1-butanol | HPLC, LC-MS |
Butanolic-HCl Derivatization for Spectrometric Analysis
Butanolic-HCl is a derivatization reagent used to esterify carboxylic acids and transesterify other esters, which is not directly applicable to the primary functional groups of (R)-3-Aminobutan-1-ol. However, in the broader context of metabolic analysis where amino alcohols may be analyzed alongside amino acids and acylcarnitines, butanolic-HCl derivatization is employed. This process, followed by tandem mass spectrometry (MS/MS), allows for the simultaneous quantification of these different classes of molecules. nih.gov While not a direct derivatization of the aminobutanol (B45853) itself in this specific manner, it highlights a strategy for including such compounds in larger analytical panels. nih.gov
Spectroscopic Methods for Structural Elucidation (e.g., NMR for structural verification of derivatives)
The structural integrity and stereochemical purity of (R)-3-Aminobutan-1-ol hydrochloride and its derivatives are critical for their application in pharmaceutical synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural confirmation of these compounds. This section details the use of NMR in verifying the chemical structure of the hydrochloride salt and its various synthetic intermediates.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the molecular framework, including the chemical environment of each proton and carbon atom, their connectivity, and stereochemical arrangement. While specific spectral data for this compound is not widely published, the analysis of its enantiomer, (S)-3-Aminobutan-1-ol hydrochloride, in a non-chiral solvent provides equivalent spectral values. The protonation of the amino group upon hydrochloride salt formation induces a downfield shift of the neighboring protons, a key characteristic observed in the ¹H NMR spectrum.
The following table summarizes the expected ¹H NMR spectral data for this compound.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | ~3.7-3.8 | Multiplet | |
| H-2 | ~1.7-1.9 | Multiplet | |
| H-3 | ~3.3-3.5 | Multiplet | |
| H-4 (CH₃) | ~1.2-1.3 | Doublet | ~6-7 |
| -OH | Broad Singlet | ||
| -NH₃⁺ | Broad Singlet |
Note: The chemical shifts are approximate and can vary based on the solvent and concentration.
Similarly, the ¹³C NMR spectrum provides a clear fingerprint of the carbon skeleton of the molecule.
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | ~58-60 |
| C-2 | ~36-38 |
| C-3 | ~47-49 |
| C-4 | ~18-20 |
Note: The chemical shifts are approximate and can vary based on the solvent and concentration.
In addition to the characterization of the final hydrochloride salt, NMR spectroscopy is instrumental in verifying the structure of key intermediates and derivatives formed during its synthesis. The introduction of protecting groups on the amino or hydroxyl functionalities results in predictable changes in the NMR spectra, confirming the success of the chemical transformation.
For instance, the synthesis of (R)-3-Aminobutan-1-ol often involves N-protected derivatives. The ¹H NMR spectra of these intermediates provide clear evidence of the protecting group's presence and the integrity of the butanol backbone. A patent for the synthesis of (R)-3-aminobutanol provides spectral data for key intermediates. cphi-online.com
The table below presents the ¹H NMR data for two such N-protected derivatives. cphi-online.com
| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Methyl (R)-3-benzyloxyamidobutyrate | DMSO-d₆ | CH₃ (C4) | 1.086-1.099 | Doublet | |
| CH₂ (C2) | 2.367-2.411, 2.488-2.532 | Multiplet | |||
| OCH₃ | 3.576 | Singlet | |||
| CH (C3) | 3.886-3.914 | Multiplet | |||
| CH₂ (benzyl) | 5.012 | Singlet | |||
| Phenyl | 7.273-7.387 | Multiplet | |||
| (R)-3-Benzyloxyamidobutanol | DMSO-d₆ | CH₃ (C4) | 1.048-1.061 | Doublet | |
| CH₂ (C2) | 1.487-1.607 | Multiplet | |||
| CH₂ (C1) | 3.383-3.418 | Multiplet | |||
| CH (C3) | 3.624-3.651 | Multiplet | |||
| OH | 4.379-4.398 | Triplet | |||
| CH₂ (benzyl) | 5.010 | Singlet | |||
| Phenyl | 7.099-7.388 | Multiplet |
The structural elucidation of these derivatives through NMR is a critical quality control step, ensuring that the desired stereochemistry and chemical structure are maintained throughout the synthetic pathway leading to the final this compound.
Economic and Process Development Considerations in R 3 Aminobutan 1 Ol Production
Comparative Analysis of Synthesis Routes for Industrial Scale-Up
The industrial production of (R)-3-Aminobutan-1-ol can be broadly categorized into four main strategies: chemoenzymatic approaches, asymmetric catalysis, chiral resolutions, and the use of chiral auxiliaries or starting materials from the chiral pool. vcu.edu Each of these routes presents a unique set of advantages and disadvantages when considered for large-scale manufacturing.
Chemoenzymatic methods are gaining attention due to their potential for high selectivity and environmentally friendly reaction conditions. nih.govderpharmachemica.comresearchgate.netpatsnap.com One such method involves the use of a novel (R)-selective transaminase from Actinobacteria sp. to convert 4-hydroxy-2-butanone (B42824) to (R)-3-Aminobutan-1-ol. nih.govresearchgate.net This biocatalytic approach offers high enantiomeric excess (e.e.) and can be performed in aqueous media, reducing the need for organic solvents. nih.govresearchgate.net Another chemoenzymatic route utilizes a lipase (B570770) enzyme (CAL-B) for the selective hydrolysis of a racemic ester, yielding the desired (R)-enantiomer. derpharmachemica.com While these methods are promising, the cost and stability of the enzymes can be a limiting factor for industrial application. researchgate.net
Asymmetric catalysis offers a direct approach to chiral molecules. For instance, rhodium-catalyzed asymmetric hydrogenation of β-dehydroamino acid derivatives has been explored. derpharmachemica.com However, the high cost of noble metal catalysts like ruthenium and rhodium can make these processes economically challenging for large-scale production. google.comgoogleapis.com
Chiral resolution of a racemic mixture of 3-aminobutanol is a classical and widely used method. derpharmachemica.comgoogle.com This typically involves the use of a chiral resolving agent, such as D-(+)-tartaric acid or (S)-mandelic acid, to form diastereomeric salts that can be separated by crystallization. derpharmachemica.comgoogle.com While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer, and requires additional steps for the separation and recovery of the resolving agent. derpharmachemica.com
The chiral pool approach utilizes readily available chiral starting materials. A notable example is the synthesis starting from (R)-3-aminobutanoic acid. vcu.eduvcu.edugoogle.com This route involves the reduction of the carboxylic acid to the corresponding alcohol. vcu.eduvcu.edu The availability and cost of the chiral starting material are crucial for the economic feasibility of this method. vcu.edu
| Synthesis Route | Key Features | Advantages | Disadvantages |
| Chemoenzymatic | Use of enzymes (e.g., transaminases, lipases) nih.govderpharmachemica.comresearchgate.net | High enantioselectivity, mild reaction conditions, environmentally friendly nih.govderpharmachemica.compatsnap.com | Enzyme cost and stability can be a concern for industrial scale researchgate.net |
| Asymmetric Catalysis | Transition metal catalysts (e.g., Rh, Ru) for asymmetric hydrogenation derpharmachemica.comgoogle.com | Direct synthesis of the chiral product | High cost of catalysts google.comgoogleapis.com |
| Chiral Resolution | Separation of enantiomers using a resolving agent (e.g., tartaric acid) derpharmachemica.comgoogle.com | Well-established and reliable method | Maximum 50% theoretical yield, additional separation steps required derpharmachemica.com |
| Chiral Pool | Use of a chiral starting material (e.g., (R)-3-aminobutanoic acid) vcu.eduvcu.edugoogle.com | Direct route to the desired enantiomer | Dependent on the availability and cost of the chiral precursor vcu.edu |
Cost-Benefit Analysis of Different Methodologies
Chemical synthesis routes , particularly those starting from (R)-3-aminobutanoic acid, have been analyzed for their economic potential. vcu.edu The price of the starting material is a major factor, with a direct linear relationship between the cost of (R)-3-aminobutanoic acid and the final cost of (R)-3-Aminobutan-1-ol. vcu.edu The choice of reducing agent also has a dramatic impact on the cost. For example, using sodium aluminum hydride is significantly more cost-effective than lithium aluminum hydride. vcu.edu A process utilizing sodium aluminum hydride with a 70% yield starting from a $45/kg material is projected to produce (R)-3-Aminobutan-1-ol at a cost of approximately $106/kg. vcu.edu In contrast, using the more expensive lithium aluminum hydride could triple this cost to around $317/kg. vcu.edu
Biocatalytic routes offer the potential for cost savings through the use of cheaper starting materials and milder reaction conditions. researchgate.net The enzymatic process using a transaminase to convert 4-hydroxy-2-butanone to (R)-3-Aminobutan-1-ol is an example of a potentially cost-effective and environmentally friendly alternative. nih.govresearchgate.netgoogle.com However, the cost of the enzyme and the necessary cofactors, such as pyridoxal-5'-phosphate (PLP), must be carefully considered. google.com The ability to recycle and reuse the biocatalyst is a key factor in making this approach economically viable on an industrial scale. derpharmachemica.com
Optimization of Reaction Conditions for Improved Yield and Enantiopurity
Optimizing reaction conditions is crucial for maximizing the yield and enantiomeric purity of (R)-3-Aminobutan-1-ol, which directly impacts the economic feasibility of any chosen synthetic route.
For chemical synthesis routes, such as the reduction of (R)-3-aminobutanoic acid derivatives, key parameters to optimize include temperature, pressure, catalyst loading, and reaction time. vcu.eduderpharmachemica.comgoogle.com In a hydrogenation reaction to produce (R)-3-aminobutanol, the choice of catalyst (e.g., Pd/C, Pt/C, Raney nickel), catalyst loading (5-50% of the starting material mass), hydrogen pressure (1-10 MPa), and reaction temperature (25-120 °C) are all critical factors that influence the reaction's efficiency and selectivity. google.com For instance, a patented process describes the hydrogenation of (R)-3-benzyloxyamidobutanol using 10 wt% Pd/C at 50-60 °C and a hydrogen pressure of 0.4-0.6 MPa to achieve a 96.0% yield with 99.7% purity and 99.9% e.e. google.com Another process involving the hydrolysis of (R)-3-acetamido butanol in the presence of ethanol (B145695) and a liquid alkali solution at 70-80 °C for 18-20 hours resulted in a 97.5% yield with 99.8% purity and 99.9% e.e. google.com
In biocatalytic transformations , optimization focuses on parameters such as pH, temperature, substrate concentration, and enzyme loading. nih.govresearchgate.net For the synthesis of (R)-3-amino-1-butanol using a transaminase from Actinobacteria sp., a substrate fed-batch strategy was employed to overcome substrate inhibition and improve the yield. nih.govresearchgate.net By optimizing these conditions, a high conversion of 4-hydroxy-2-butanone was achieved, leading to a maximum product yield of 29.6 g/L with an excellent enantiomeric excess of 99.9%. nih.govresearchgate.net The use of a co-solvent can also play a role in improving the reaction. google.com The reaction temperature is typically maintained in the range of 25-30 °C. google.com
The development of an efficient and robust analytical method for monitoring the reaction progress and determining the enantiomeric purity is also a critical aspect of process optimization. vcu.edu Due to the lack of a suitable chromophore in (R)-3-aminobutan-1-ol, direct analysis by HPLC can be challenging, often necessitating derivatization with an agent like benzyl (B1604629) chloroformate to allow for accurate chiral SFC or GC analysis. vcu.edu
| Parameter | Chemical Synthesis Optimization | Biocatalytic Synthesis Optimization |
| Catalyst/Enzyme | Type (e.g., Pd/C, Raney Ni), loading derpharmachemica.comgoogle.com | Enzyme source, loading, immobilization nih.govderpharmachemica.comresearchgate.net |
| Temperature | 25-120 °C google.com | 25-30 °C google.com |
| Pressure | 1-10 MPa for hydrogenation google.com | Typically atmospheric pressure |
| Substrate | Concentration, purity vcu.edugoogle.com | Concentration, fed-batch strategy nih.govresearchgate.net |
| Solvent | Choice of organic solvent (e.g., ethanol, THF) derpharmachemica.comgoogle.com | Aqueous buffer, pH, co-solvents nih.govgoogle.comgoogle.com |
| Reaction Time | Monitored for completion (e.g., by TLC, GC) vcu.eduderpharmachemica.com | 24-26 hours google.com |
| Purity/Yield | Yields up to 97.5%, e.e. >99% google.com | Yields up to 29.6 g/L, e.e. >99.9% nih.govresearchgate.net |
Future Research Directions
Development of More Efficient and Sustainable Synthetic Routes
Current research highlights a significant shift towards biocatalysis, which offers a greener alternative to traditional chemical synthesis. google.compatsnap.com These methods utilize enzymes, which are biodegradable and operate under mild conditions, thereby minimizing chemical waste and byproducts. derpharmachemica.com
Key Research Areas:
Biocatalytic Synthesis: The use of transaminase enzymes is a particularly promising area. nih.gov Researchers are actively screening for and engineering novel (R)-selective transaminases to improve catalytic efficiency and stability. frontiersin.orgnih.govresearchgate.net For instance, a novel transaminase from Actinobacteria sp. has been successfully used for the biosynthesis of (R)-3-amino-1-butanol from 4-hydroxy-2-butanone (B42824). nih.gov Optimization of reaction conditions, such as pH, temperature, and substrate concentration, alongside fed-batch strategies, has led to high conversion rates and excellent enantiomeric excess (>99.9% e.e.). frontiersin.orgnih.gov
Cost-Effective Reducing Agents: Another avenue of investigation focuses on reducing the cost of chemical synthesis steps. One study presented a one-step synthesis reducing (R)-3-aminobutanoic acid with the low-cost reducing agent sodium aluminum hydride, achieving high yields and 100% optical purity. vcu.eduvcu.edu This approach significantly lowers production costs compared to methods using more expensive reagents like lithium aluminum hydride or ruthenium-based catalysts. vcu.edu
Process Optimization: Future work will likely involve integrating these advancements into continuous flow processes. Continuous manufacturing can offer better control over reaction parameters, improve safety, and increase throughput compared to traditional batch processing, further reducing the cost and environmental footprint of (R)-3-Aminobutan-1-ol hydrochloride production. vcu.edu
| Synthetic Method | Key Reagents/Catalysts | Advantages | Reported Yield/Conversion | Reference |
|---|---|---|---|---|
| Biocatalytic (Transaminase) | (R)-selective transaminase, Isopropylamine (B41738), 4-hydroxy-2-butanone | Environmentally friendly, high enantioselectivity, mild conditions | Up to 100% conversion, >99.9% e.e. | nih.gov |
| Chemical Reduction | (R)-3-aminobutanoic acid, Sodium aluminum hydride (NAH) | Cost-effective, high optical purity, one-step process | 61-67% isolated yield | vcu.eduvcu.edu |
| Catalytic Hydrogenation | Ruthenium complex, (R)-3-aminobutyric acid ester | Established method | Not specified | chemicalbook.com |
Exploration of Novel Applications as a Chiral Auxiliary or Catalyst Component
Beyond its established role as a pharmaceutical intermediate, the chiral structure of (R)-3-Aminobutan-1-ol makes it an attractive candidate for broader applications in asymmetric synthesis. google.com Its bifunctional nature, possessing both an amino and a hydroxyl group, allows it to act as a versatile chiral building block, auxiliary, or ligand in catalytic systems.
Future research in this area will likely focus on:
Chiral Auxiliaries: Investigating its use as a temporary chiral auxiliary to control the stereochemical outcome of reactions. The auxiliary can be attached to a substrate, direct a stereoselective transformation, and then be removed, having imparted its chirality to the product molecule.
Ligand Development for Asymmetric Catalysis: The nitrogen and oxygen atoms in (R)-3-Aminobutan-1-ol can coordinate to metal centers, making it a potential backbone for new chiral ligands. These ligands could be employed in a variety of metal-catalyzed asymmetric reactions, such as hydrogenations, C-C bond formations, and oxidations, to produce enantiomerically pure compounds for the pharmaceutical and fine chemical industries. The development of such catalysts derived from a readily available and increasingly cost-effective chiral starting material is a highly desirable goal.
Advancements in Analytical Techniques for Trace Enantiomeric Impurities
The pharmacological and toxicological profiles of enantiomers can differ significantly. researchgate.net Therefore, ensuring the enantiomeric purity of this compound is critical, especially for pharmaceutical applications where even trace amounts of the unwanted (S)-enantiomer could be considered an impurity. nih.gov The ICH guidelines, for instance, mandate strict control over impurities. nih.gov
Future research will focus on developing more sensitive, rapid, and robust analytical methods for detecting and quantifying the (S)-enantiomer.
Key Areas for Advancement:
High-Performance Liquid Chromatography (HPLC): While HPLC is a workhorse for chiral separations, challenges remain for small, flexible molecules like 3-aminobutanol that lack a strong UV chromophore. vcu.edumdpi.com Research is directed towards new chiral stationary phases (CSPs) with improved selectivity for such compounds. nih.govoup.com Polysaccharide-based and cyclodextrin-based columns are promising candidates. oup.comnih.gov
Derivatization Strategies: To overcome the lack of a chromophore and enhance detectability, pre-column derivatization techniques are being explored. vcu.edu Reagents like 9-fluorenylmethyl chloroformate (FMOC) can be used to attach a fluorescent tag to the amino group, allowing for highly sensitive fluorescence detection and quantification of enantiomeric impurities at levels as low as parts per million (ppm). nih.gov
Hyphenated Techniques: The coupling of liquid chromatography or gas chromatography with mass spectrometry (LC-MS, GC-MS) provides a powerful tool for impurity profiling. nih.gov Future methods will leverage the high sensitivity and specificity of mass spectrometry to identify and quantify trace enantiomeric impurities with greater confidence.
Capillary Electrophoresis (CE): CE offers advantages such as high separation efficiency, short analysis times, and minimal sample consumption, making it an attractive alternative to HPLC for chiral analysis. researchgate.netnih.gov
| Technique | Focus Area | Potential Advantage | Reference |
|---|---|---|---|
| Chiral HPLC | Development of new Chiral Stationary Phases (CSPs) | Higher selectivity and resolution for small amino alcohols. | mdpi.comoup.com |
| Derivatization-Enhanced Detection | Use of fluorescent tags (e.g., FMOC) | Enables detection of trace impurities (ppm level). | nih.gov |
| LC-MS / GC-MS | Impurity profiling | High sensitivity and structural confirmation of impurities. | nih.gov |
| Capillary Electrophoresis (CE) | High-efficiency chiral separation | Rapid analysis with minimal sample volume. | researchgate.netnih.gov |
Q & A
Q. What are the standard synthetic routes for (R)-3-Aminobutan-1-ol hydrochloride, and how can enantiomeric purity be ensured?
- Methodological Answer : this compound is typically synthesized by reacting (R)-3-aminobutan-1-ol with hydrochloric acid under controlled conditions. Enantiomeric purity is critical; chiral resolution techniques such as chiral column chromatography or crystallization with chiral auxiliaries are employed. For example, thin-layer chromatography (TLC) using silica gel R1 and a mobile phase of ethyl acetate/glacial acetic acid/HCl/water (11:7:1:1) can resolve enantiomers (adapted from ethambutol testing protocols) . Kinetic resolution via enzymatic methods (e.g., lipase-catalyzed acylation) is another strategy to isolate the R-enantiomer.
Q. How can researchers verify the identity and purity of this compound?
- Methodological Answer :
- Analytical Techniques :
- TLC : Use silica gel plates with a triketohydrindene/cadmium spray reagent to detect amino groups. Compare Rf values against standards .
- Chiral HPLC : Utilize columns like Chiralpak IA or IB with a polar mobile phase (e.g., hexane/isopropanol/diethylamine) to confirm enantiopurity.
- NMR Spectroscopy : H and C NMR can confirm molecular structure, with characteristic peaks for the amino (–NH), hydroxyl (–OH), and hydrochloride groups.
- Melting Point Analysis : Compare observed melting points with literature values (e.g., 139–142°C for enantiopure forms).
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.
- First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, irrigate with saline solution and seek medical attention .
- Storage : Keep in a cool, dry place (<25°C) in airtight containers to prevent hydrolysis.
Advanced Research Questions
Q. How does the R-enantiomer influence biological activity compared to the S-form in neurological studies?
- Methodological Answer : The R-enantiomer exhibits distinct stereospecific interactions with enzymes and receptors. For example, in ligand engineering for circularly polarized luminescence, (R)-3-aminobutan-1-ol serves as a chiral building block for thiazinane derivatives, where its configuration dictates binding affinity to biomolecules like IL-6 or MMP3 . In contrast, the S-enantiomer may show reduced activity due to mismatched stereochemistry in enzyme active sites. Comparative studies using assays (e.g., enzyme inhibition kinetics or cellular uptake experiments) are critical to quantify these differences.
Q. What role do the amino and hydroxyl groups play in the compound’s reactivity and hydrogen-bonding interactions?
- Methodological Answer : The –NH and –OH groups enable dual hydrogen-bond donor/acceptor capabilities, facilitating interactions with biological targets (e.g., enzyme active sites) or synthetic catalysts. For instance, in nucleophilic substitution reactions, the hydroxyl group can be replaced by halides (e.g., using SOCl), while the amino group participates in Schiff base formation with aldehydes. Computational modeling (DFT or MD simulations) can map hydrogen-bond networks and predict reactivity patterns .
Q. How can this compound be applied in asymmetric synthesis or materials science?
- Methodological Answer :
- Asymmetric Catalysis : The compound acts as a chiral ligand in metal complexes (e.g., Ru or Ir catalysts) for enantioselective hydrogenation.
- Polymer Chemistry : Incorporate into chiral monomers for optically active polymers (e.g., polyamides or polyurethanes).
- Ligand Engineering : Used to synthesize thiazinane derivatives with applications in photoluminescent materials . Reaction conditions (e.g., solvent polarity, temperature) must be optimized to retain stereochemical integrity.
Q. What experimental strategies resolve contradictions in reported data on the compound’s metabolic pathways?
- Methodological Answer :
- Isotopic Labeling : Use C or H-labeled this compound to track metabolic fate in vitro/in vivo.
- Comparative Metabolomics : Analyze liver microsomes or cell lysates via LC-MS to identify enantiomer-specific metabolites.
- Enzyme Knockout Models : CRISPR-Cas9-modified cell lines can isolate specific enzymatic contributions (e.g., aminotransferases) to metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
